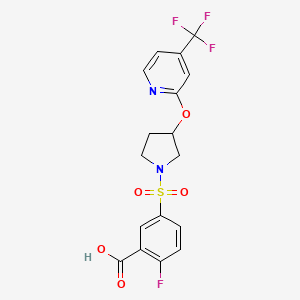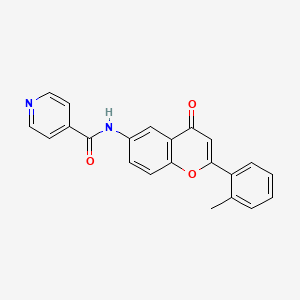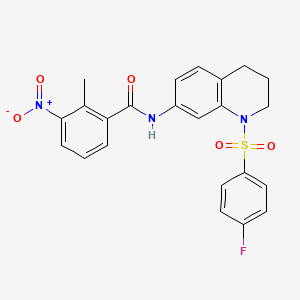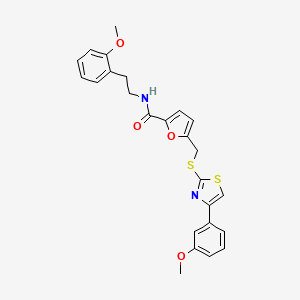
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It is part of a series of compounds that have shown potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of similar pyrazole-bearing compounds involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the reaction of a phenyl-pyrazol-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .Molecular Structure Analysis
The molecular structure of similar compounds was characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of a phenyl-pyrazol-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .科学的研究の応用
Antitumor Activity
Pyrazoline derivatives have garnered attention due to their potential antitumor properties. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Further studies are needed to explore the specific mechanisms of action and evaluate their efficacy against various cancer types .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Pyrazole-bearing compounds, including our target compound, have demonstrated potent antileishmanial activity. Researchers are investigating their effectiveness in combating this parasitic infection .
Antimalarial Activity
Malaria remains a global health concern. Some pyrazole derivatives exhibit promising antimalarial properties. Their ability to interfere with the Plasmodium parasite’s life cycle makes them potential candidates for drug development against malaria .
Acetylcholinesterase (AchE) Inhibition
AchE plays a crucial role in neurotransmission. Inhibition of AchE can lead to altered nerve impulses, affecting behavior and movement. Our compound may impact AchE activity, making it relevant for neurological research .
Oxidative Stress and Antioxidant Properties
Oxidative stress contributes to various diseases. Pyrazolines, including our compound, possess antioxidant properties. Investigating their ability to counteract reactive oxygen species (ROS) and protect cells from oxidative damage is an active area of research .
Other Pharmacological Activities
Pyrazolines have also been explored for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. Researchers continue to uncover their potential in these diverse fields .
作用機序
Target of Action
The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Protein kinase B (PKB or Akt) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, while PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as an ATP-competitive inhibitor , binding to the ATP-binding pocket of these kinases . This prevents the phosphorylation of downstream targets, thereby inhibiting the progression of the cell cycle and cell proliferation .
Biochemical Pathways
The inhibition of CDK2 and PKB affects several biochemical pathways. In the case of CDK2, its inhibition leads to a reduction in the phosphorylation of retinoblastoma, a protein that controls progression through the cell cycle . This results in cell cycle arrest at the S and G2/M phases .
For PKB, its inhibition affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in promoting cell proliferation and survival . The inhibition of PKB leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Pharmacokinetics
The optimization of lipophilic substitution within a series of similar compounds provided nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Result of Action
The result of the compound’s action is a reduction in cell proliferation and induction of apoptosis . This is due to the inhibition of key kinases involved in cell cycle progression and survival signaling pathways . In particular, the compound has shown potent antiproliferative activity against a panel of 13 cancer cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can affect the activity of many drugs
将来の方向性
特性
IUPAC Name |
3-chloro-4-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-30-18-8-7-16(11-17(18)21)31(28,29)26-15-5-3-14(4-6-15)25-19-12-20(23-13-22-19)27-10-2-9-24-27/h2-13,26H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJRTMMNNSXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742558.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)
![N-(2,4-difluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2742561.png)
![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2742567.png)


![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2742571.png)
![N-(4-ethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2742572.png)
